3-Methylisoindolin-4-amine

Lipophilicity Drug-likeness Permeability

3-Methylisoindolin-4-amine (CAS 1391221-44-5) is a C3-methyl-substituted isoindoline bearing a primary aromatic amine at the 4-position. With molecular formula C₉H₁₂N₂ and molecular weight 148.20 g·mol⁻¹, it belongs to the isoindoline-4-amine family but is structurally differentiated from the parent isoindolin-4-amine (C₈H₁₀N₂, MW 134.18) by the addition of a methyl group at the saturated C3 ring carbon, which introduces a stereogenic center.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11924442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisoindolin-4-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=CC=C2N
InChIInChI=1S/C9H12N2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
InChIKeyQXACVPHGTNFGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisoindolin-4-amine (CAS 1391221-44-5) — Structural Identity and Procurement-Relevant Physicochemical Profile of a C3-Chiral Isoindoline-4-amine


3-Methylisoindolin-4-amine (CAS 1391221-44-5) is a C3-methyl-substituted isoindoline bearing a primary aromatic amine at the 4-position. With molecular formula C₉H₁₂N₂ and molecular weight 148.20 g·mol⁻¹, it belongs to the isoindoline-4-amine family but is structurally differentiated from the parent isoindolin-4-amine (C₈H₁₀N₂, MW 134.18) by the addition of a methyl group at the saturated C3 ring carbon, which introduces a stereogenic center [1][2]. Computed physicochemical properties from PubChem—XLogP3 = 0.6, topological polar surface area (TPSA) = 38.1 Ų, hydrogen bond donor count (HBD) = 2—place this compound in a distinct property space versus both its des-methyl parent and its N-methyl positional isomers, with direct implications for permeability, solubility, and target engagement in medicinal chemistry programs [1][3].

Why 3-Methylisoindolin-4-amine Cannot Be Interchanged with Its N-Methyl Isomers or the Des-Methyl Parent — The Methyl Position Problem


Isoindoline-4-amines with identical molecular formulae (C₉H₁₂N₂) but different methyl placement—C3 (target), N2 (2-methyl isomer), or exocyclic N (N-methyl isomer)—are not functionally equivalent. PubChem-computed properties reveal that the 2-methyl isomer (CID 21138365) loses one hydrogen bond donor (HBD = 1 vs. HBD = 2) and exhibits a substantially reduced TPSA (29.3 vs. 38.1 Ų) relative to 3-methylisoindolin-4-amine [1][2]. These differences alter membrane permeability, solubility, and molecular recognition. Furthermore, the C3 methyl group creates a stereogenic center that is absent in all N-substituted isomers, meaning any downstream chiral molecule derived from the 3-methyl scaffold carries enantiomer-dependent properties that the achiral N-methyl congeners cannot replicate [1][3]. In the isoindoline-5-yl quinolone antibacterial series, the (R)-1-methyl enantiomer demonstrated 2- to 4-fold greater antibacterial potency than the (S)-enantiomer, demonstrating that the position and stereochemistry of the methyl group on the saturated isoindoline ring directly and quantifiably controls biological activity .

3-Methylisoindolin-4-amine — Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 3-Methylisoindolin-4-amine vs. Parent Isoindolin-4-amine

3-Methylisoindolin-4-amine exhibits a PubChem-computed XLogP3 of 0.6, compared with 0.2 for the des-methyl parent isoindolin-4-amine (CID 14795861) [1][2]. This +0.4 log unit difference corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient, indicating enhanced membrane permeability potential while remaining within drug-like lipophilicity space [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area and H-Bond Donor Count: 3-Methyl vs. 2-Methyl Isoindoline-4-amine Isomers

Despite sharing the molecular formula C₉H₁₂N₂, 3-methylisoindolin-4-amine (TPSA = 38.1 Ų, HBD = 2) and 2-methylisoindolin-4-amine (CID 21138365; TPSA = 29.3 Ų, HBD = 1) differ markedly in polarity and hydrogen-bonding capacity [1][2]. The 3-methyl isomer retains both amine hydrogen bond donors, while the N2-methyl isomer sacrifices one donor through N-alkylation, yielding an 8.8 Ų lower TPSA. For CNS drug discovery, TPSA values below 60–70 Ų are generally favored for blood-brain barrier penetration; both compounds fall within this range, but the 2-methyl isomer's lower TPSA and reduced HBD count may confer a passive permeability advantage, whereas the 3-methyl isomer's additional HBD capacity may strengthen target binding interactions that require dual hydrogen bond donation from the amine [1][2].

Polar surface area Hydrogen bonding CNS penetration Isomer comparison

Chiral Center at C3: A Stereochemical Differentiator Absent in All N-Substituted Isoindoline-4-amine Isomers

The SMILES notation CC1C2=C(CN1)C=CC=C2N for 3-methylisoindolin-4-amine (CID 91757332) confirms a methyl substituent attached to the C3 carbon of the saturated isoindoline ring, generating a stereogenic sp³ center [1]. By contrast, 2-methylisoindolin-4-amine (SMILES: CN1CC2=C(C1)C(=CC=C2)N) bears the methyl group on the ring nitrogen, producing an achiral molecule [2], and isoindolin-4-amine (CID 14795861) is fully achiral [3]. The C3 chiral center enables enantioselective downstream transformations and the preparation of enantiomerically enriched products—a capability that is structurally impossible with N-methyl congeners. In the related isoindoline-5-yl quinolone series, the (R)-1-methyl enantiomer was 2- to 4-fold more potent than the (S)-enantiomer against tested organisms, demonstrating that ring-carbon stereochemistry is a decisive biological variable .

Chirality Stereochemistry Enantioselective synthesis

Enantioselective Biological Activity in the Isoindoline Class: Quantitative Precedent for Methyl Position and Stereochemistry Impacting Potency

In the isoindoline-5-yl quinolone antibacterial series, the (R)-1-methyl enantiomer (T-3811) demonstrated 2- to 4-fold greater in vitro potency than the (S)-1-methyl enantiomer against multiple bacterial strains, and was 16- to 64-fold more potent than levofloxacin and ciprofloxacin against Mycoplasma pneumoniae IID813 (MIC = 0.0313 µg·mL⁻¹) . This class-level evidence establishes that the position and absolute configuration of the methyl substituent on the saturated isoindoline ring quantitatively controls biological activity. While these data are derived from the 5-yl rather than 4-amine substitution pattern, the underlying principle—that ring-carbon methylation on isoindoline creates a stereogenic center whose configuration directly and significantly impacts target engagement—is directly translatable to the 3-methylisoindolin-4-amine scaffold [1].

Enantioselective activity Antibacterial Structure-activity relationship

Commercial Purity Specification: 3-Methylisoindolin-4-amine (NLT 98%) vs. Typical Purity of Closest Analogs

The commercial specification for 3-methylisoindolin-4-amine from ISO-certified suppliers states a minimum purity of NLT 98% (CAS 1391221-44-5, MolCore) . In comparison, the 2-methyl isomer (2-methylisoindolin-4-amine, CAS 122993-59-3) is commonly offered at 95% purity , and N-methylisoindolin-4-amine (CAS 1394935-42-2) is also listed at 95% . The 3-percentage-point higher minimum purity specification reduces the impurity burden in downstream reactions, potentially decreasing byproduct formation and simplifying purification for sensitive synthetic sequences.

Purity specification Quality control Procurement

3-Methylisoindolin-4-amine — Highest-Impact Research and Industrial Application Scenarios Supported by Differentiation Evidence


Chiral Fragment Library Design and Enantioselective Medicinal Chemistry

The C3 stereogenic center uniquely enables 3-methylisoindolin-4-amine to serve as a chiral fragment for enantioselective lead generation—a role impossible for its achiral N-methyl isomers [1]. In isoindoline-based drug discovery programs where the methyl substituent position and absolute configuration impact target binding (as demonstrated by the 2- to 4-fold enantiomer potency differentials observed in the isoindoline-5-yl quinolone class ), procurement of enantio-enriched 3-methylisoindolin-4-amine is essential for chiral SAR exploration. The compound's dual HBD capacity (HBD = 2) further supports fragment growing strategies requiring bidentate hydrogen bond interactions with biological targets [1].

Synthesis of 3-Methylated Isoindolinone and Isoindole Pharmacophores via the Magic Methyl Effect

The introduction of a methyl group at the C3 position of isoindoline scaffolds leverages the well-established 'magic methyl effect,' where C-methylation can enhance potency, selectivity, and pharmacokinetic properties of drug candidates—over 80% of small-molecule drugs contain at least one C-bound methyl group [2][3]. 3-Methylisoindolin-4-amine provides a pre-installed C3-methyl group with an amine handle at the 4-position for further derivatization, offering a strategic advantage over the des-methyl parent (which requires late-stage C–H functionalization to introduce the methyl group) and over N-methyl isomers (which cannot access C3-methyl SAR space) [1][3].

Fragment-to-Lead Optimization Requiring Balanced Lipophilicity and Polarity

With XLogP3 = 0.6 and TPSA = 38.1 Ų, 3-methylisoindolin-4-amine occupies a favorable property space for fragment-based drug discovery—more lipophilic than the parent isoindolin-4-amine (XLogP3 = 0.2) yet more polar than the 2-methyl isomer (TPSA = 29.3 Ų) [1][4][5]. This balanced profile supports permeability while retaining sufficient polarity for aqueous solubility, making the compound a preferred starting point for lead optimization programs targeting oral bioavailability or CNS penetration. The NLT 98% commercial purity further reduces impurity-related noise in biophysical fragment screens (SPR, NMR, ITC) .

Precursor for Enantioselective Synthesis of 3-Substituted Isoindoline Derivatives

The C3 chiral amine provides a versatile synthetic handle for diastereoselective transformations. In the isoindolinone field, enantioselective syntheses of 3-methylated analogs of bioactive molecules such as Pazinaclone and PD172938 have been developed using K₂CO₃-promoted cascade reactions, demonstrating the synthetic tractability of C3-methyl isoindoline scaffolds [3]. The 4-amine group of 3-methylisoindolin-4-amine enables further diversification via amide coupling, reductive amination, Buchwald-Hartwig coupling, and diazotization, supporting its use as a key intermediate in parallel synthesis libraries [1].

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